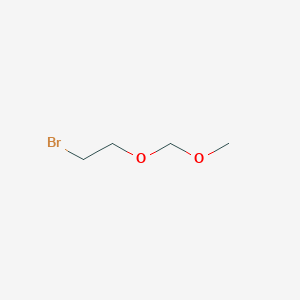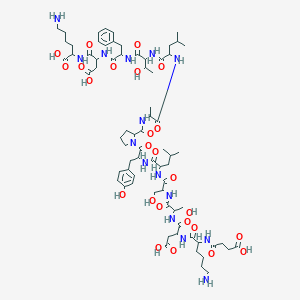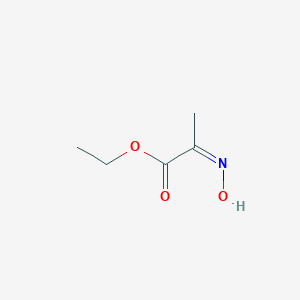
1-Brom-2-(Methoxymethoxy)ethan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(methoxymethoxy)ethane is used in scientific research for various purposes:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: It is employed in the production of pesticides and herbicides.
Dyestuffs: It is used in the synthesis of dyes and pigments for various industrial applications.
Wirkmechanismus
Target of Action
1-Bromo-2-(methoxymethoxy)ethane is a synthetic compound used in various chemical reactions It’s known to be used in the synthesis of other complex compounds .
Mode of Action
It’s known that bromo compounds like this one often act as alkylating agents, reacting with nucleophiles in other molecules during synthesis .
Biochemical Pathways
It’s used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are known to be efficient pigments for two-photon excited fluorescence microscopy .
Result of Action
1-Bromo-2-(methoxymethoxy)ethane is used in the synthesis of DPP derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Vorbereitungsmethoden
1-Bromo-2-(methoxymethoxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoethanol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(methoxymethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic substitution reactions: This compound can react with nucleophiles such as amines, thiols, and alkoxides to form substituted products.
Oxidation reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction reactions: Reduction of 1-Bromo-2-(methoxymethoxy)ethane can lead to the formation of 2-(methoxymethoxy)ethanol.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(methoxymethoxy)ethane can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with an additional ethylene glycol unit.
2-Bromoethyl methyl ether: This compound is structurally similar but lacks the methoxymethyl group.
1-Bromo-2-(methoxymethoxy)ethane is unique due to its specific structure, which imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
Eigenschaften
IUPAC Name |
1-bromo-2-(methoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGXDSPQAOGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391526 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112496-94-3 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)




![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)


![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
